molecular formula C14H14N2O2S B1635791 N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 771499-43-5

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1635791
CAS No.: 771499-43-5
M. Wt: 274.34 g/mol
InChI Key: GFBKUHGQMJFCDB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is an organic compound that features both aromatic and heterocyclic components. It is characterized by the presence of a thiazole ring, a formyl group, and a dimethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which uses DMF and POCl3.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: N-(3,4-dimethylphenyl)-N-(4-carboxy-1,3-thiazol-2-yl)acetamide.

    Reduction: N-(3,4-dimethylphenyl)-N-(4-hydroxymethyl-1,3-thiazol-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.

    Material Science: Use as a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The formyl group may also participate in hydrogen bonding or covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a formyl group.

    N-(3,4-dimethylphenyl)-N-(4-nitro-1,3-thiazol-2-yl)acetamide: Contains a nitro group instead of a formyl group.

Uniqueness

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the formyl group, which can participate in a variety of chemical reactions, potentially leading to diverse biological activities.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-4-5-13(6-10(9)2)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKUHGQMJFCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

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